molecular formula C25H25BrN4O2S2 B458801 13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B458801
M. Wt: 557.5g/mol
InChI Key: NJPRBHMSKYFWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the morpholin-4-yl group and the 4-bromobenzyl group. The final step involves the formation of the sulfide linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds to 4-bromobenzyl 2,2-dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-yl sulfide include other heterocyclic compounds with similar structural motifs. These compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

Properties

Molecular Formula

C25H25BrN4O2S2

Molecular Weight

557.5g/mol

IUPAC Name

13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C25H25BrN4O2S2/c1-25(2)11-17-18(12-32-25)22(30-7-9-31-10-8-30)29-23-19(17)20-21(34-23)24(28-14-27-20)33-13-15-3-5-16(26)6-4-15/h3-6,14H,7-13H2,1-2H3

InChI Key

NJPRBHMSKYFWIX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=CC=C(C=C5)Br)N6CCOCC6)C

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCC5=CC=C(C=C5)Br)N6CCOCC6)C

Origin of Product

United States

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